Propanenitrile, 3-(octadecylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octadecylaminopropiononitrile is a chemical compound with the molecular formula C21H42N2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its long alkyl chain and nitrile group, which contribute to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octadecylaminopropiononitrile typically involves the reaction of octadecylamine with acrylonitrile. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C18H37NH2+CH2=CHCN→C21H42N2
The reaction is usually conducted in the presence of a suitable solvent and a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of 3-Octadecylaminopropiononitrile involves large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Octadecylaminopropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
3-Octadecylaminopropiononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Octadecylaminopropiononitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Octadecylamine: Similar in structure but lacks the nitrile group.
Acrylonitrile: Contains the nitrile group but lacks the long alkyl chain.
Octadecanitrile: Similar long alkyl chain but different functional groups
Uniqueness
3-Octadecylaminopropiononitrile is unique due to its combination of a long alkyl chain and a nitrile group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both hydrophobic and reactive nitrile functionalities are required .
Properties
CAS No. |
6281-72-7 |
---|---|
Molecular Formula |
C21H42N2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
3-(octadecylamino)propanenitrile |
InChI |
InChI=1S/C21H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h23H,2-18,20-21H2,1H3 |
InChI Key |
GUBPKKGRODRXPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.